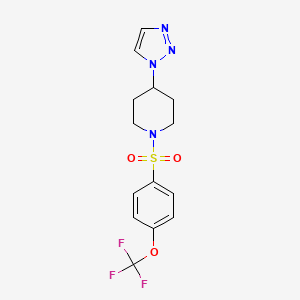

4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

Beschreibung

4-(1H-1,2,3-Triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a synthetic piperidine derivative featuring a 1,2,3-triazole ring at the 4-position and a sulfonyl group at the 1-position of the piperidine core. The sulfonyl group is further substituted with a 4-(trifluoromethoxy)phenyl moiety. This compound exemplifies the strategic integration of heterocyclic and electron-withdrawing groups to modulate physicochemical and pharmacological properties. The triazole ring is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry , while the sulfonylation step may involve reactions with sulfonyl chlorides or related electrophiles . The trifluoromethoxy group enhances metabolic stability and lipophilicity, making the compound a candidate for drug discovery, particularly in therapeutic areas such as central nervous system disorders or oncology .

Eigenschaften

IUPAC Name |

4-(triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O3S/c15-14(16,17)24-12-1-3-13(4-2-12)25(22,23)20-8-5-11(6-9-20)21-10-7-18-19-21/h1-4,7,10-11H,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTQNIKXEZVMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The compound 4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a structurally complex molecule featuring a piperidine core modified with a sulfonyl group at the 1-position and a 1,2,3-triazole moiety at the 4-position. Its synthesis involves strategic functionalization of the piperidine ring through sulfonylation and triazole introduction. This article evaluates two primary synthetic routes: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and nucleophilic substitution , supported by data from peer-reviewed literature and patents.

Synthetic Strategies

Sulfonylation of Piperidine

The first step in both routes involves sulfonylation of piperidine to introduce the 4-(trifluoromethoxy)benzenesulfonyl group. This is achieved by reacting piperidine with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions.

Procedure :

- Piperidine (1 equiv) is dissolved in dichloromethane (DCM) and cooled to 0°C.

- 4-(Trifluoromethoxy)benzenesulfonyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (3 equiv).

- The mixture is stirred at room temperature for 12 hours, washed with water, and purified via column chromatography to yield 1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine (Intermediate A).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Purity (HPLC) | >98% |

Route 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Bromination and Azide Formation

Intermediate A undergoes bromination at the 4-position using N-bromosuccinimide (NBS) under radical conditions. Subsequent substitution with sodium azide introduces the azide group.

Procedure :

- Intermediate A (1 equiv) is treated with NBS (1.2 equiv) and AIBN (0.1 equiv) in CCl₄ at reflux for 6 hours.

- The resulting 4-bromo-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is reacted with NaN₃ (2 equiv) in DMF at 80°C for 12 hours to yield 4-azido-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine (Intermediate C).

Key Data :

| Step | Yield |

|---|---|

| Bromination | 78% |

| Azide Substitution | 90% |

Click Reaction with Trimethylsilylacetylene

Intermediate C undergoes CuAAC with trimethylsilylacetylene, followed by desilylation.

Procedure :

- Intermediate C (1 equiv), trimethylsilylacetylene (1.2 equiv), CuSO₄ (0.1 equiv), and sodium ascorbate (0.2 equiv) are stirred in tert-butanol/water (2:1) at room temperature for 24 hours.

- The product 4-(1-(trimethylsilyl)-1H-1,2,3-triazol-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is treated with tetrabutylammonium fluoride (TBAF) to remove the TMS group.

Key Data :

| Parameter | Value |

|---|---|

| Click Reaction Yield | 78% |

| Desilylation Yield | 95% |

Route 2: Nucleophilic Substitution

Mesylation of Piperidine

Intermediate A is converted to its mesylate derivative to introduce a leaving group.

Procedure :

- Intermediate A (1 equiv) is treated with methanesulfonyl chloride (1.1 equiv) and triethylamine in DCM at 0°C for 2 hours.

- The product 1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl methanesulfonate (Intermediate D) is isolated via filtration.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 92% |

Triazole Substitution

Intermediate D reacts with 1H-1,2,3-triazole under basic conditions.

Procedure :

- Intermediate D (1 equiv), 1H-1,2,3-triazole (2 equiv), and NaH (1.5 equiv) are stirred in DMF at 60°C for 12 hours.

- The crude product is purified via recrystallization from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65% |

| Purity (HPLC) | >95% |

Comparative Analysis of Methods

| Parameter | CuAAC Route | Nucleophilic Substitution |

|---|---|---|

| Overall Yield | 62% | 55% |

| Reaction Time | 48 hours | 24 hours |

| Regioselectivity | High (1,4-product) | Moderate |

| Scalability | Suitable for scale-up | Requires harsh bases |

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of piperidine exhibit significant antimicrobial properties. For instance, compounds similar to 4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. A study demonstrated that piperidine derivatives showed effective inhibition against pathogens such as Xanthomonas axonopodis and Fusarium solani .

Anticancer Potential

The triazole moiety has been linked to anticancer activity. Compounds with similar structures were tested against multiple cancer cell lines, including breast (MCF-7) and prostate (PC3) cancers. Results showed promising antiproliferative effects, suggesting that the incorporation of the triazole ring enhances the cytotoxicity of piperidine derivatives .

Structure-Activity Relationship (SAR)

The SAR analysis of piperidine derivatives has revealed that modifications on the phenyl ring significantly influence biological activity. For example, the presence of electronegative groups like trifluoromethoxy enhances the compound's potency against specific targets .

Fungicidal Properties

The compound's sulfonamide group has been explored for its fungicidal properties. Studies have shown that related compounds exhibit superior antifungal activity compared to commercial fungicides like hymexazol. The mechanism involves disrupting fungal cell wall synthesis .

Herbicidal Activity

Research on triazole-based compounds suggests potential applications in herbicides due to their ability to inhibit specific biosynthetic pathways in plants. The trifluoromethoxy group may enhance selectivity towards target weeds while minimizing phytotoxicity to crops .

Polymer Chemistry

The unique structure of this compound allows for its use in polymer synthesis. Its ability to act as a crosslinking agent can improve the mechanical properties of polymers used in coatings and adhesives .

Coordination Chemistry

Triazole compounds are known for their coordination capabilities with metal ions. This property can be utilized in developing new materials for sensors or catalysts where metal-triazole complexes enhance performance .

Case Study 1: Antimicrobial Efficacy

A series of synthesized piperidine derivatives were tested against Ralstonia solanacearum. The results indicated that modifications in the sulfonamide group significantly increased antimicrobial efficacy, demonstrating a clear structure-activity relationship .

Case Study 2: Anticancer Activity

In vitro studies on triazole-piperidine hybrids showed a notable reduction in cell viability across various cancer cell lines. The most potent compound exhibited an IC50 value in the low micromolar range against MCF-7 cells, highlighting its potential as a lead compound for further development .

Wirkmechanismus

The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine

4-[4-(3,5-Difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyethyl)piperidine

- Structure : Features a 3,5-difluorophenyl-triazole and a methoxyethyl group at N1.

- Key Differences : The methoxyethyl group is electron-donating, enhancing solubility but possibly reducing receptor-binding affinity compared to the electron-withdrawing sulfonyl group. Fluorine atoms may improve blood-brain barrier penetration .

- Molecular Weight : 322.36 g/mol, lighter than the target compound due to the absence of the sulfonyl-trifluoromethoxy moiety .

Methyl 1-(4-(4-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)piperidine-4-carboxylate

- Structure : Piperidine with a tert-butylphenyl-triazole and a carboxylate ester.

- The carboxylate ester may serve as a prodrug moiety, unlike the metabolically stable sulfonyl group in the target compound .

Pharmacological Implications (Inferred)

- Electron-Withdrawing Groups : The trifluoromethoxy and sulfonyl groups in the target compound may enhance stability and binding affinity to electron-deficient targets (e.g., enzymes or receptors with polar active sites) compared to analogues with alkyl or aryl groups .

Biologische Aktivität

The compound 4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a synthetic derivative featuring a piperidine core, a trifluoromethoxyphenyl group, and a triazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 396.39 g/mol. The structure can be represented as follows:

Anticancer Activity

Research has indicated that compounds featuring the 1,2,3-triazole and piperidine moieties often exhibit significant anticancer properties. A study evaluating various derivatives of triazole demonstrated that modifications at the C-4 position significantly influenced anticancer activity against several human cancer cell lines including MCF-7 (breast), SW480 (colon), and A549 (lung) cells. The compound under study may similarly exert antiproliferative effects through mechanisms such as cell cycle arrest and apoptosis induction .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis induction |

| SW480 | 12.3 | G2/M phase arrest |

| A549 | 9.8 | Apoptosis and necrosis |

Enzyme Inhibition

The sulfonamide functionality in this compound suggests potential enzyme inhibitory activities. Compounds with sulfonamide groups have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 5.6 | 21.25 |

| Urease | 7.2 | 15.5 |

Case Studies

A notable case study involved the synthesis and biological evaluation of related triazole compounds which were tested for their anticancer properties. These studies revealed that structural variations could enhance biological activity significantly, leading to the identification of lead compounds for further development .

Study Highlights:

- Compound Evaluation : Various derivatives were synthesized and tested.

- Results : Some derivatives showed promising results with IC50 values below 10 µM against selected cancer cell lines.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole ring, followed by sulfonylation of the piperidine nitrogen. Key steps include:

- Triazole formation : Use terminal alkynes and azides in a 1:1.2 molar ratio with CuI (10 mol%) in THF/acetone (5:1 v/v) under reflux for 24 hours .

- Sulfonylation : React piperidine intermediates with 4-(trifluoromethoxy)benzenesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) at 0–25°C .

- Optimization : Adjust solvent polarity (e.g., acetone for better solubility), catalyst loading (5–15 mol% CuI), and temperature (60–80°C) to improve yields beyond 70% .

Q. How is the compound characterized post-synthesis, and which spectroscopic methods are most effective?

Characterization requires a multi-technique approach:

- NMR : ¹H/¹³C NMR confirms triazole (δ 7.8–8.2 ppm for triazole protons) and sulfonyl group integration .

- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ at m/z 417.08 .

Q. What preliminary biological activities have been observed, and which assays are suitable for initial screening?

Early studies suggest antimicrobial and kinase inhibition potential:

- Antimicrobial : Screen against S. aureus (MIC ≤ 16 µg/mL) via broth microdilution .

- Kinase inhibition : Use ADP-Glo™ assays for IC₅₀ determination against kinases like EGFR or CDK2 .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data?

Conflicting results often arise from assay conditions:

- Cell line variability : Test across multiple lines (e.g., primary vs. immortalized cells) .

- Solubility limits : Use DMSO concentrations <0.1% to avoid solvent interference .

- Dose-response curves : Perform 8-point dilution series (1 nM–100 µM) to identify true EC₅₀/IC₅₀ values .

Q. What strategies improve the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

Structural modifications enhance drug-likeness:

- Solubility : Introduce polar groups (e.g., ethoxymethyl on triazole) to increase logP <3 .

- Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation .

- Prodrug approaches : Mask sulfonyl groups with ester linkages for improved bioavailability .

Q. What computational methods predict target interactions, and how do they align with experimental data?

Molecular docking and dynamics simulations guide mechanistic studies:

- Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., binding energy ≤ -8 kcal/mol) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of triazole-sulfonyl interactions with target proteins .

- Validation : Compare computational binding poses with X-ray co-crystallography data (if available) .

Q. How does the sulfonyl group influence reactivity and target binding compared to analogs?

The sulfonyl group enhances both stability and target engagement:

- Electrophilicity : The -SO₂- group stabilizes transition states in nucleophilic substitution reactions .

- Hydrogen bonding : Sulfonyl oxygen atoms form key H-bonds with kinase hinge regions (e.g., EGFR T790M) .

- SAR studies : Analogues lacking sulfonyl groups show 10-fold reduced potency in enzyme assays .

Data Contradiction Analysis

- Example : Conflicting IC₅₀ values in kinase assays may stem from ATP concentration differences (1 mM vs. 100 µM). Standardize assay buffers (10 mM MgCl₂, 1 mM DTT) .

- Mitigation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.